Diethyl sulfate
Description
Regulatory and Classification Status in Research Contexts
The regulatory and classification status of diethyl sulfate (B86663) is well-defined by several international and national agencies due to its established hazardous properties, particularly concerning carcinogenicity and mutagenicity. These classifications guide the safe handling and research applications of the compound.
IARC Classification as Group 2A Carcinogen: "Probably Carcinogenic to Humans"
The International Agency for Research on Cancer (IARC) has classified diethyl sulfate as a Group 2A carcinogen, designating it as "probably carcinogenic to humans" nih.govepa.govca.govcanada.cawikipedia.orgfishersci.comncats.io. This classification is supported by limited evidence of carcinogenicity in humans and sufficient evidence derived from studies in experimental animals epa.govca.goviarc.fr. Animal studies have demonstrated that this compound can induce tumors at multiple sites when administered via dermal contact, oral ingestion, or subcutaneous injection nih.govcanada.ca. Furthermore, epidemiological investigations have linked occupational exposure to high concentrations of this compound with an increased mortality rate from laryngeal cancer epa.govnih.gov.
European Commission Classification as Category 2 Carcinogen
The European Commission has classified this compound as a Category 2 carcinogen canada.ca. This classification implies that the substance "should be regarded as if carcinogenic to man" canada.ca. Under the harmonized classification and labeling (CLP00) approved by the European Union, this compound is explicitly stated to "may cause cancer" europa.eufishersci.nl.
National Toxicology Program Classification
The National Toxicology Program (NTP) in the United States lists this compound as "Reasonably Anticipated to be a Human Carcinogen" nih.govca.govnih.govcanada.cafishersci.com. This determination is based on sufficient evidence of carcinogenicity observed in experimental animal studies, complemented by limited evidence from human studies ca.govnih.gov.
Mutagenicity Classification
This compound is recognized for its mutagenic properties. According to the harmonized classification and labeling approved by the European Union, the substance "may cause genetic defects" europa.eufishersci.nl. More specifically, it is classified under Germ Cell Mutagenicity as Category 1B fishersci.com. In Australia, the HSIS (Safe Work Australia) classifies this compound as a Category 2 mutagenic substance, indicating that it "may cause heritable genetic damage," a classification supported by available data industrialchemicals.gov.au. As a potent alkylating agent, this compound interacts with DNA and RNA bases within the cell nucleus, leading to alkylation of oxygen sites, notably the O6-position of guanine (B1146940), which is considered a critical factor in its mutagenic and carcinogenic activity inchem.orgindustrialchemicals.gov.auwikipedia.org.
Summary of Regulatory and Classification Status
The table below summarizes the key classifications of this compound by major regulatory bodies.
| Agency/Classification Body | Classification Status | Basis/Description |
| IARC | Group 2A | "Probably Carcinogenic to Humans" (Limited human evidence, sufficient animal evidence) nih.govepa.govca.govcanada.cawikipedia.orgfishersci.comncats.io |
| European Commission | Category 2 Carcinogen | "Should be regarded as if carcinogenic to man"; "May cause cancer" canada.caeuropa.eufishersci.nl |
| National Toxicology Program (NTP) | Reasonably Anticipated to be a Human Carcinogen | Sufficient evidence in animals, limited evidence in humans nih.govca.govnih.govcanada.cafishersci.com |
| Mutagenicity (EU/HSIS) | Category 1B Germ Cell Mutagenicity / Category 2 Mutagenic Substance | "May cause genetic defects"; "May cause heritable genetic damage" (Alkylating agent, interacts with DNA/RNA) inchem.orgindustrialchemicals.gov.aufishersci.comeuropa.eufishersci.nl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl sulfate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |
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InChI Key |
DENRZWYUOJLTMF-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOS(=O)(=O)OCC | |
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Molecular Formula |
C4H10O4S, Array | |
| Record name | DIETHYL SULFATE | |
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DSSTOX Substance ID |
DTXSID1024045 | |
| Record name | Ethyl sulfate (Et2SO4) | |
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Molecular Weight |
154.19 g/mol | |
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Physical Description |
Diethyl sulfate appears as a clear colorless liquid with a peppermint odor. Burns, though may be difficult to ignite. Corrosive to metals and tissue. It is a potent alkylating agent. Flash point is 104 °C (219 °F) [Aldrich MSDS]., Liquid, Colorless liquid with an odor of peppermint; darkens with age; [Merck Index] Colorless oily liquid; [MSDSonline], OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR. | |
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| Record name | Sulfuric acid, diethyl ester | |
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Boiling Point |
409 °F at 760 mmHg (USCG, 1999), 209.5 °C with decomposition | |
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Flash Point |
220 °F (USCG, 1999), 104 °C, 220 °F (CLOSED CUP), 104 °C c.c. | |
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| Record name | Diethyl sulfate | |
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Solubility |
Miscible in alcohol and ether., In water, 7,000 mg/l @ 20 °C, Solubility in water: reaction | |
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Density |
1.1803 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.172 g/cu cm @ 25 °C, Relative density (water = 1): 1.2 | |
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Vapor Density |
5.31 (Air= 1), Relative vapor density (air = 1): 5.3 | |
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Vapor Pressure |
0.21 [mmHg], Vapor pressure: 1 mm Hg @ 47 °C, 0.212 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 20 | |
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Color/Form |
Colorless, oily liquid ... darkens with age | |
CAS No. |
64-67-5 | |
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Melting Point |
-12 °F (USCG, 1999), -25 °C | |
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Synthetic Methodologies and Reaction Pathways of Diethyl Sulfate
Advanced Synthesis Routes for Diethyl Sulfate (B86663)
Diethyl sulfate is not naturally occurring and is produced through anthropogenic sources. canada.ca
One primary industrial method for producing this compound involves reacting ethylene (B1197577) gas with concentrated sulfuric acid. atamanchemicals.comatamankimya.comnih.govatamankimya.com This process is complex, with water playing a significant role in determining the concentrations of intermediate alkyl sulfates. nih.gov Commercial manufacture typically starts with ethylene and 96 wt% sulfuric acid heated at approximately 60 °C. nih.gov
The reaction initially forms ethyl hydrogen sulfate (also known as ethyl bisulfate or ethyl sulfuric acid) as a key intermediate. atamanchemicals.comnih.govgoogle.comgoogle.com The resulting mixture can contain about 43 wt% this compound, 45 wt% ethyl hydrogen sulfate, and 12 wt% sulfuric acid. atamanchemicals.comnih.gov This mixture is then heated with anhydrous sodium sulfate under vacuum to obtain this compound, with reported yields of up to 86% for a commercial product that is over 99% pure. atamanchemicals.comnih.gov Side reactions, such as oxidation, hydrolysis-dehydration, and polymerization, can lead to losses, especially at sulfuric acid concentrations around 98 wt%. nih.gov
Table 1: Typical Composition of Reaction Mixture from Ethylene and Sulfuric Acid Process
| Component | Approximate Weight Percentage (%) atamanchemicals.comnih.gov |
| This compound | 43 |
| Ethyl Hydrogen Sulfate | 45 |
| Sulfuric Acid | 12 |
This compound can also be prepared by reacting an ethyl sulfate intermediate, such as ethyl bisulfate or a mixture containing it, with sulfate or hydrochloride. google.com This reaction typically occurs at temperatures between 60-130 °C for 4-12 hours, yielding a mixture of this compound and bisulfate. google.com After cooling, the mixture is dissolved in water, allowing for the separation of a bisulfate solution and a crude this compound product, which is then refined. google.com This method is considered a "green production process" as it avoids carbonization of reactants and the generation of difficult-to-recycle waste acid. google.com
The synthesis of ethyl hydrogen sulfate, a crucial intermediate, can also be achieved by reacting ethanol (B145695) with sulfur trioxide in the presence of a catalyst, leading to high purity and low water content, which minimizes hydrolysis during subsequent distillation to form this compound, thereby improving yield. google.com
Another method for synthesizing this compound involves a two-step process starting with chlorosulfuric acid and ethanol. wikipedia.orgintratec.us
The first step is the reaction of chlorosulfuric acid (ClSO₃H) with ethanol (C₂H₅OH) at sub-zero temperatures to produce ethylsulfuric acid (C₂H₅OSO₃H) and hydrochloric acid (HCl): wikipedia.orgintratec.us ClSO₃H + C₂H₅OH → C₂H₅OSO₃H + HCl wikipedia.org
The resulting ethylsulfuric acid is then heated with sodium sulfate (Na₂SO₄), which facilitates a redistribution reaction to yield this compound ((C₂H₅O)₂SO₂) and sodium bisulfate (NaHSO₄): wikipedia.org 2 C₂H₅OSO₃H + Na₂SO₄ → (C₂H₅O)₂SO₂ + 2 NaHSO₄ wikipedia.org
This method is preferred over directly reacting oleum (B3057394) with diethyl ether, which can lead to excessive oxidation of the ethyl groups. wikipedia.org
Green chemistry principles emphasize minimizing the generation of hazardous substances and promoting sustainable practices. In the context of this compound production, efforts have been made to develop more environmentally friendly routes. For instance, the reaction of ethyl bisulfate with sulfate or hydrochloride is highlighted as a green production process because it avoids reactant carbonization and the formation of waste acid that is challenging to recycle. google.com Furthermore, the use of anhydrous sodium sulfate as a dehydrating agent in the ethanol and sulfuric acid reaction can help manage water content and improve product purity, contributing to a more efficient process. sciencemadness.org
Reaction Mechanisms of this compound as an Alkylating Agent
This compound is a potent alkylating agent, meaning it transfers an ethyl group (C₂H₅-) to other molecules. wikipedia.orgnih.govatamanchemicals.comatamankimya.com This reactivity stems from its structure as a diester of sulfuric acid, where the ethyl groups are electrophilic and susceptible to nucleophilic attack. wikipedia.orgarkat-usa.org
This compound is widely used to prepare ethyl derivatives of various organic compounds, including phenols, amines, and thiols. wikipedia.orgatamanchemicals.comatamankimya.comcanada.caatamankimya.comepa.govsheetalchemicals.comca.gov The alkylation typically proceeds via an SN2 mechanism, where the nucleophilic atom of the organic molecule attacks an ethyl carbon of this compound, displacing a sulfate leaving group.
Alkylation of Phenols : Phenols, especially in the presence of a base like NaOH, can be ethylated by this compound to form ethyl phenyl ethers (phenetole). doubtnut.comembibe.com The phenoxide ion, formed by deprotonation of phenol, acts as a strong nucleophile. embibe.com C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O doubtnut.comembibe.com C₆H₅O⁻Na⁺ + (C₂H₅)₂SO₄ → C₆H₅OC₂H₅ + C₂H₅NaSO₄ doubtnut.comembibe.com
Alkylation of Amines : this compound can alkylate amines to produce ethyl amines and quaternary ammonium (B1175870) salts. wikipedia.orgsheetalchemicals.comgoogleapis.com Tertiary amines, for example, react with this compound to form quaternary ammonium ethyl sulfate compounds. googleapis.com R₃N + (C₂H₅)₂SO₄ → R₃N⁺C₂H₅ (C₂H₅SO₄⁻)
Alkylation of Thiols : Thiols (R-SH), which are sulfur analogs of alcohols, can be alkylated by this compound to yield thioethers (R-S-C₂H₅). wikipedia.orgatamanchemicals.comatamankimya.comcanada.caatamankimya.comepa.govsheetalchemicals.comca.gov The conjugate base of thiols (thiolate anion, R-S⁻) is a potent nucleophile. wikipedia.org RSH + Base → RS⁻ + BaseH⁺ RS⁻ + (C₂H₅)₂SO₄ → RSC₂H₅ + C₂H₅SO₄⁻
This compound transfers both ethyl electrophiles in reactions, unlike some other alkylating agents. wikipedia.org Its strong alkylating potential is also relevant in its genotoxic properties, as it can ethylate DNA. wikipedia.orgnih.govatamanchemicals.comatamankimya.com
Mechanism of Ethyl Group Transfer
This compound functions as a potent ethylating agent, facilitating the transfer of ethyl groups to various substrates iarc.frnih.govwikipedia.orgsolubilityofthings.comchemwatch.netnih.govatamanchemicals.com. The primary mechanism through which this compound transfers its ethyl groups is a bimolecular nucleophilic substitution (SN2) reaction nih.govwikipedia.orgatamanchemicals.comstackexchange.comreddit.com. In this process, this compound acts as an electrophile, where the carbon atom of the ethyl group, being susceptible to nucleophilic attack, is targeted by a nucleophile stackexchange.comreddit.com. This attack leads to the displacement and departure of the sulfate anion, which serves as an effective leaving group stackexchange.comreddit.com.
Reactions with Inorganic Nucleophiles
This compound exhibits reactivity with a range of inorganic nucleophiles wikipedia.org. A notable example of such a reaction involves potassium iodide, which, upon reacting with this compound, yields ethyl iodide wikipedia.org. This demonstrates its utility in introducing ethyl groups into inorganic compounds or facilitating the formation of ethyl derivatives from inorganic salts.
Role in Ester and Ether Preparation in Laboratory Settings
In laboratory environments, this compound is extensively employed as an ethylating agent for the synthesis of various organic compounds iarc.frsolubilityofthings.comchemwatch.netnih.govatamanchemicals.comsynthetikaeu.comiscpl.comactylis.com. Its primary applications include the preparation of ethyl esters, ethyl ethers, ethyl amines, and ammonium salts wikipedia.orgsolubilityofthings.comchemwatch.netnih.govatamanchemicals.comsynthetikaeu.comiscpl.com. For instance, it is used to convert phenols and thiols into their corresponding ethyl derivatives chemwatch.netatamanchemicals.comcanada.ca. When synthesizing ethyl esters of fatty acids, this compound can transfer both equivalents of its ethyl electrophile wikipedia.org.
Comparison with Dimethyl Sulfate Alkylation Mechanisms
Both this compound and its methyl analogue, dimethyl sulfate, are recognized as strong alkylating agents wikipedia.orgnih.govwikipedia.orgatamanchemicals.comfishersci.co.ukepa.govnih.gov. Their alkyl group transfer mechanisms predominantly proceed via an SN2 reaction pathway nih.govwikipedia.orgatamanchemicals.comepa.gov.
A key distinction lies in their industrial production and specific reactivity patterns. While dimethyl sulfate is typically produced by the continuous reaction of dimethyl ether with sulfur trioxide wikipedia.org, this compound cannot be efficiently prepared through an analogous method, as the reaction of oleum with diethyl ether often results in excessive oxidation of the ethyl groups wikipedia.org.
Dimethyl sulfate is known to react predominantly with the N-7 position of guanine (B1146940) and forms smaller quantities of other DNA adducts, such as N3-methyladenine, through its SN2-type alkylating mechanism nih.govepa.gov. Industrially, dimethyl sulfate is often favored over this compound due to its lower cost and high reactivity wikipedia.orgatamanchemicals.com. Both compounds are recognized for their genotoxic properties wikipedia.orgchemwatch.netatamanchemicals.comatamanchemicals.comfishersci.co.uknih.gov.
The following table summarizes key comparative aspects between this compound and dimethyl sulfate:
Hydrolytic Degradation Mechanisms of this compound
This compound undergoes hydrolytic degradation, particularly in the presence of water wikipedia.orgchemwatch.net. This process is a significant environmental fate for the compound in aquatic systems due to its relatively rapid rate of hydrolysis nih.gov.
Hydrolysis in Aqueous Solutions and Kinetic Studies
The hydrolysis of this compound in aqueous solutions has been subject to kinetic studies, revealing its susceptibility to water. This compound hydrolyzes slowly in cold water, with a reported rate of approximately 0.05% per hour at 25 °C nih.gov. However, its degradation accelerates significantly in hot water or in the presence of aqueous alkali at temperatures exceeding 50 °C nih.gov. In water, this compound has a half-life of 1.7 hours, indicating its rapid breakdown in aqueous environments chemwatch.net. The concentration of water plays a crucial role in determining the levels of intermediate alkyl sulfates, for instance, in industrial processes like ethanol production iarc.frnih.gov. An increase in water content in sulfuric acid, for example, leads to a decrease in the concentration of this compound in the acid extract iarc.frnih.gov.
Formation of Monoethyl Sulfate, Ethanol, and Sulfuric Acid
The hydrolytic degradation of this compound proceeds in a sequential manner, yielding several distinct products iarc.frwikipedia.orgchemwatch.net. Initially, this compound hydrolyzes to form monoethyl sulfate (also known as ethyl hydrogen sulfate) and ethanol iarc.frnih.govwikipedia.orgchemwatch.netnih.govatamanchemicals.comcanada.ca. Subsequently, the monoethyl sulfate intermediate can undergo further hydrolysis iarc.frwikipedia.orgchemwatch.net. This secondary hydrolysis step results in the formation of ethanol and sulfuric acid iarc.frnih.govwikipedia.orgchemwatch.netcanada.ca.
Molecular and Cellular Mechanisms of Toxicity
Genotoxicity and Mutagenicity Mechanisms
Diethyl sulfate (B86663) is genotoxic in nearly all test systems examined, inducing a range of genetic effects in both in vitro and in vivo models. iarc.frcanada.canih.govinchem.org
The primary mechanism by which diethyl sulfate induces genotoxicity is through DNA alkylation, particularly the ethylation of DNA bases. This compound reacts with DNA to predominantly form N7-ethylguanine adducts. iarc.frcanada.caiarc.frnih.gov This alkylation has been observed in various tissues of exposed mice, including germ cells, testis tubules, bone marrow, and liver. iarc.frnih.gov The formation of O6-ethylguanine adducts also plays a crucial role in its mutagenic potential, as these adducts are known to be miscoding, leading to base-pair substitutions. psu.edu
This compound is a clastogenic agent, meaning it can induce structural changes in chromosomes. It consistently induces chromosomal aberrations, including chromatid breaks, and micronucleus formation in cultured human lymphocytes and Chinese hamster cells. iarc.frcanada.canih.govinchem.orgnih.gov Studies in mice and newts (Pleurodeles waltl) have also shown its clastogenic effects in vivo. iarc.frnih.govinchem.org The induction of micronuclei by this compound has been suggested to be independent of mismatch repair mechanisms. researchgate.netnih.gov
This compound is capable of inducing aneuploidy, which is the gain or loss of whole chromosomes. iarc.frcanada.canih.gov This effect has been observed in cultured human lymphocytes and Chinese hamster cells, where it leads to a statistically significant increase in hypodiploid and hyperdiploid metaphases, as well as polyploid metaphases at higher concentrations. nih.gov Research suggests that this compound's ability to induce aneuploidy may involve targets beyond DNA, such as the inhibition of ribosomal protein S6 kinase (S6K1). researchgate.netnih.gov Centrosome abnormalities, including centrosome amplification, have also been identified as key subcellular targets of this compound, potentially contributing to aneuploidy induction and carcinogenicity. ebi.ac.uk This effect is associated with transient S and G2/M phase delay and upregulation of Cdk2 and Cyclin A expressions, with Cdk2 inhibition reversing the centrosome amplification. ebi.ac.uk
This compound exhibits potent genotoxic effects in both somatic and germ cells of mammals exposed in vivo. iarc.frcanada.canih.goviarc.frnih.govinchem.org
Somatic Cells: In somatic cells, this compound induces DNA damage, chromosomal aberrations, and micronucleus formation in various tissues, including bone marrow and liver. iarc.frcanada.canih.gov It also induces unscheduled DNA synthesis in primary cultures of rat hepatocytes. nih.govinchem.org
Germ Cells: this compound induces specific locus mutations in mouse germ-line cells. iarc.frnih.govinchem.org DNA alkylation, primarily N7-ethylguanine, has been observed in mouse germ cells. iarc.frnih.gov While some studies have reported mixed results for genotoxicity in rodent germ cells (e.g., dominant lethal test, spermatocyte clastogenicity), both the International Agency for Research on Cancer (IARC) and the European Commission consider this compound genotoxic in mammalian germ cells. canada.ca
This compound is a strong alkylating agent, and its genotoxic profile can be compared with other agents. Like dimethyl sulfate, this compound reacts with DNA through an SN2 mechanism, primarily alkylating nitrogen sites, with N7-guanine being a major target. iarc.frnnk.gov.hu However, the relative reactivity of phosphodiester groups in DNA can differ. For instance, the phosphodiester group shows lower reactivity towards dimethyl sulfate (a less electrophilic reagent) compared to N-ethyl-N-nitrosourea (a more electrophilic reagent). scilit.com The steric accessibility of the phosphodiester group favors its reaction with ethylating agents over methylating agents. scilit.com While both this compound and dimethyl sulfate induce DNA damage and chromosomal aberrations, the specific spectrum of mutations and chromosome aberrations can vary. For example, this compound has been shown to induce high rates of mutations with fewer chromosome structural aberrations in barley compared to gamma radiation, suggesting different underlying mechanisms. pnas.org
Carcinogenicity Pathways and Cellular Targets
This compound is classified as probably carcinogenic to humans (Group 2A) by the IARC, with sufficient evidence for carcinogenicity in experimental animals. iarc.frcanada.canih.goviarc.frnih.govinchem.orgchemicalbook.in The National Toxicology Program (NTP) also considers it "reasonably anticipated to be a human carcinogen." nih.gov
In experimental animals, this compound has induced tumors at multiple sites following various routes of exposure. canada.ca
Injection Site Tumors: Subcutaneous administration in rats has led to a high incidence of malignant tumors at the injection site. iarc.frnih.govinchem.org
Forestomach Tumors: Oral gavage of this compound in rats resulted in the observation of forestomach tumors. iarc.frnih.govinchem.org
Nervous System Tumors: A low incidence of malignant tumors of the nervous system was observed in rats after prenatal exposure to this compound. iarc.frnih.govinchem.org
The underlying carcinogenicity pathways are strongly linked to its genotoxic mechanisms. As a direct alkylating agent, this compound's ability to ethylate DNA and form adducts like N7-ethylguanine and O6-ethylguanine is considered a primary driver of its carcinogenic potential. canada.canih.gov The formation of O6-ethylguanine, in particular, is critical due to its miscoding nature, leading to mutations that can initiate or promote carcinogenesis. psu.edunnk.gov.hu
Beyond DNA damage, this compound's impact on cellular processes that maintain genomic integrity also contributes to its carcinogenicity. The induction of aneuploidy, stemming from effects on centrosomes and cell cycle regulation, represents a significant pathway. nih.govresearchgate.netebi.ac.uk Centrosome abnormalities, frequently observed in tumors, can lead to chromosomal instability, a hallmark of cancer. ebi.ac.uk The transient S and G2/M phase delays and the upregulation of Cdk2 and Cyclin A expressions induced by this compound further underscore its disruption of cell cycle control, which is fundamental to tumor development. ebi.ac.uk
The following table summarizes key genotoxic and carcinogenic effects of this compound:
| Effect Category | Specific Effect | Organism/Cell Type | Reference |
| Genotoxicity | DNA Alkylation (N7-Guanine Ethylation) | Mice (germ cells, testis, bone marrow, liver) | iarc.frnih.gov |
| DNA Adduct Formation (O6-Ethylguanine) | E. coli, V79 Chinese hamster cells | psu.edu | |
| Chromosomal Aberrations | Cultured human lymphocytes, mice, newts, Chinese hamster cells | iarc.frcanada.canih.govinchem.orgnih.gov | |
| Micronucleus Formation | Cultured human lymphocytes, mice, newts, Chinese hamster cells | iarc.frcanada.canih.govinchem.orgnih.gov | |
| Aneuploidy Induction | Cultured human lymphocytes, Chinese hamster cells | iarc.frcanada.canih.gov | |
| Centrosome Amplification | Chinese hamster lung (CHL) fibroblasts | ebi.ac.uk | |
| Specific Locus Mutations | Mouse germ-line cells | iarc.frnih.govinchem.org | |
| Sex-linked recessive lethal mutations, genetic crossing-over | Drosophila melanogaster | nih.govinchem.org | |
| Unscheduled DNA Synthesis | Primary rat hepatocytes, Petunia hybrida pollen | nih.govinchem.org | |
| Carcinogenicity | Malignant tumors at injection site | Rats (subcutaneous administration) | iarc.frnih.govinchem.org |
| Forestomach tumors | Rats (oral gavage) | iarc.frnih.govinchem.org | |
| Malignant nervous system tumors | Rats (prenatal exposure) | iarc.frnih.govinchem.org |
Tumorigenesis in Experimental Animal Models: Site-Specific and Systemic Effects
Studies in experimental animal models have consistently demonstrated the tumorigenic potential of this compound, leading to both site-specific and systemic tumor development. canada.canih.govinchem.orgepa.gov
In rats and mice, increased incidences of tumors, particularly at the site of administration, have been observed following exposure via ingestion, dermal application, or subcutaneous injection. canada.ca For instance, oral administration of this compound to BD rats resulted in squamous cell carcinomas and benign papillomas of the forestomach. canada.ca Subcutaneous injection led to a high incidence of malignant tumors at the injection site, including malignant sarcomas. nih.govinchem.org
Beyond local effects, this compound has also been shown to induce systemic tumors. Prenatal exposure to this compound in rats caused cancer of the nervous system. nih.govinchem.orgiarc.fr The genotoxic nature of this compound, as a strong DNA alkylating agent, is considered a primary mechanism for its tumor induction in experimental animals. canada.ca It has consistently induced genotoxic effects in a range of in vivo and in vitro assays, including micronuclei, chromosome aberrations, and aneuploidy. canada.ca
The following table summarizes key findings on tumorigenesis in experimental animal models:
| Animal Model | Route of Exposure | Tumor Type/Location | Reference |
| Rats (BD) | Oral Gavage | Forestomach (squamous cell carcinomas, benign papillomas) | canada.ca |
| Rats | Subcutaneous Injection | Injection site (malignant sarcomas) | nih.govinchem.org |
| Rats (Pups, prenatal exposure) | Transplacental (single subcutaneous injection to pregnant rats) | Nervous system tumors | nih.govinchem.orgiarc.fr |
| Mice (Pups, in utero exposure) | Intraperitoneal injection to pregnant mice | Increased mortality and malformations in postnatal pups | canada.ca |
Centrosome Abnormalities and Carcinogenicity Link
This compound has been shown to induce centrosome abnormalities, which are frequently observed in various tumors and cells exposed to genotoxic agents. ebi.ac.uknih.gov Research in Chinese hamster lung (CHL) fibroblasts demonstrated that this compound exposure caused centrosome amplification in a dose-dependent manner. ebi.ac.uknih.govresearchgate.net This effect is considered a significant mechanism behind the induction of aneuploidy and the carcinogenicity associated with this compound. ebi.ac.uknih.gov
Epigenetic Disruptions in Early Embryogenesis
This compound can lead to epigenetic disruptions, particularly during early embryogenesis. iarc.fr Studies in mice have shown that exposure to this compound during critical periods of embryogenesis can result in increased rates of fetal resorption and malformations. smolecule.comiarc.fr While other alkylating agents with similar DNA-binding properties might have site-specific alkylation products as critical targets, the lethal effects observed with this compound have been speculated to be due to an epigenetic disruption of gene expression during early embryogenesis. iarc.friarc.frnih.gov This suggests that this compound's impact extends beyond direct DNA alkylation to influence the normal programming of gene expression. iarc.friarc.frnih.gov
Apoptosis Induction Mechanisms
This compound has been observed to induce apoptosis (programmed cell death) in various cell types, including human bronchial epithelial 16HBE cells. ebi.ac.ukresearchgate.netnih.gov This induction of apoptosis is dose- and time-dependent. ebi.ac.ukresearchgate.netnih.gov Molecular investigations have revealed that this compound-induced apoptosis is concurrent with specific changes in the expression of apoptosis-related proteins. These include an increase in the pro-apoptotic protein Bax and the cleavage fragment of caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2 and full-length procaspase-3. ebi.ac.ukresearchgate.netnih.gov At lethal doses, this compound triggers these apoptosis programs. ebi.ac.ukresearchgate.netnih.gov
Molecular Interactions and Biochemical Pathways
This compound's alkylating nature allows it to interact with various cellular components, impacting critical biochemical pathways beyond its direct DNA interactions. smolecule.com
Impact on Cell Cycle Regulation (e.g., S and G2/M Phase Delay, Cdk2, Cyclin A Expression)
This compound significantly impacts cell cycle regulation, leading to specific phase delays and altered protein expression. ebi.ac.uknih.govresearchgate.netnih.gov
Exposure to this compound can cause transient S and G2/M phase delays. ebi.ac.uknih.govresearchgate.netnih.gov In human bronchial epithelial 16HBE cells, this compound induces S and G2/M arrest by activating DNA damage checkpoints at sublethal doses. ebi.ac.ukresearchgate.netnih.gov Further analysis indicated that both this compound-induced G1/S transition acceleration and S arrest resulted in S phase accumulation, while G2/M arrest led to G2/M phase accumulation. ebi.ac.ukresearchgate.netnih.gov
The following table summarizes the impact of this compound on cell cycle regulation:
| Cell Line/Model | Effect on Cell Cycle | Associated Molecular Changes | Reference |
| CHL fibroblasts | Transient S and G2/M phase delay; Centrosome amplification | Upregulation of Cdk2 and Cyclin A expressions; Cdk2 inhibition reverses centrosome amplification | ebi.ac.uknih.govresearchgate.net |
| Human bronchial epithelial 16HBE cells | S and G2/M arrest; S and G2/M phase accumulation | Activation of DNA damage checkpoints; Changes in p-chk1, p-chk2, and p53 levels | ebi.ac.ukresearchgate.netnih.gov |
Environmental Fate and Ecotoxicological Research
Environmental Release and Distribution Pathways
The journey of diethyl sulfate (B86663) in the environment is predominantly initiated by human activities. Its release and subsequent distribution are governed by its chemical properties and interactions with various environmental compartments.
Diethyl sulfate is not known to occur naturally. nih.gov Its presence in the environment is a direct result of its production and industrial applications. The primary use of this compound is as a chemical intermediate, specifically as an ethylating agent in the synthesis of a variety of organic compounds. ca.govaarti-industries.comepa.gov This includes the manufacturing of dyes, pigments, pharmaceuticals, and textiles. nih.govaarti-industries.com It also serves as an accelerator in the sulfation of ethylene (B1197577). aarti-industries.comepa.gov
Environmental release can occur during these manufacturing processes and its use in various industrial syntheses. nih.gov According to the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory, environmental releases of this compound have primarily been to the air, with the remainder being sent to off-site landfills. nih.gov For instance, in 2007, seven facilities in the United States released 5,346 pounds of this compound, all of which were atmospheric emissions. nih.gov
Historical data indicates fluctuations in release quantities, with a high of over 38,000 pounds reported in 1999. nih.gov Occupational exposure can also occur in industries where it is produced or used, such as in textile mills and the lumber and wood industries. nih.gov
Once released into the atmosphere, this compound exists predominantly in the vapor phase. nih.gov Its persistence in the air is limited by two primary degradation processes: reaction with photochemically produced hydroxyl radicals and hydrolysis. nih.gov
The reaction with hydroxyl (OH) radicals is a significant pathway for its atmospheric removal. ca.gov The estimated atmospheric half-life due to this reaction is approximately 9 days. nih.govnih.gov However, some calculations suggest a much shorter half-life of about 5.5 hours. ca.gov The reaction with hydroxyl radicals leads to the formation of products such as ethyl sulfate, hydrogen sulfate, and ethanol (B145695). ca.gov
Atmospheric hydrolysis, or reaction with water vapor, also contributes to its degradation, with a reported half-life of less than a day. nih.govnih.gov No significant reactions have been observed with ozone or ammonia (B1221849) in the gas phase. ca.gov
The distribution of this compound across different environmental compartments—air, water, and soil—is largely dictated by its high reactivity with water. nih.gov
Air: As mentioned, this compound released into the atmosphere will exist as a vapor and undergo degradation. nih.govnih.gov
Water: If released into water, this compound is expected to hydrolyze rapidly. nih.gov Due to this rapid hydrolysis, other processes like volatilization from water surfaces, adsorption to suspended solids and sediment, and bioconcentration are not considered significant fate processes in aquatic environments. nih.gov
Soil: Similarly, if released to moist soil, this compound is expected to undergo rapid hydrolysis. nih.gov This rapid breakdown means that processes such as adsorption to soil particles and volatilization from soil are not expected to be significant. nih.gov
Environmental Degradation and Persistence Studies
The persistence of this compound in the environment is generally low due to its susceptibility to chemical degradation, particularly hydrolysis.
Hydrolysis is the most significant degradation pathway for this compound in moist environments. nih.gov In both soil and water, it hydrolyzes rapidly, with a reported half-life in water of 1.7 hours at a neutral pH and a temperature of 298 K. nih.govnih.gov The hydrolysis of this compound yields monoethyl sulfate and ethanol. nih.gov This rapid decomposition by water prevents significant leaching into groundwater or long-term persistence in soil and aquatic systems. nih.gov
In the atmosphere, the primary degradation mechanism for vapor-phase this compound is its reaction with photochemically-produced hydroxyl radicals. nih.gov The rate constant for this vapor-phase reaction has been measured as 1.8 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 9 days, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov Another study calculated a shorter atmospheric half-life of approximately 5.5 hours due to this reaction. ca.gov
Bioaccumulation and Ecotoxicity Assessments
The potential for this compound to bioaccumulate in organisms is considered low. canada.ca This assessment is based on its physicochemical properties and modeled data, as experimental bioaccumulation data are limited. canada.ca The processes of volatilization, adsorption to soil, biodegradation, and bioaccumulation are not expected to be significant due to the compound's rapid hydrolysis in water and soil. nih.govnih.gov
Several key indicators point to a low bioaccumulation potential:
Log K_ow_ : The experimental octanol-water partition coefficient (log K_ow_) for this compound is 1.14. nih.gov This value suggests a low tendency to partition into the fatty tissues of organisms.
Bioconcentration Factor (BCF) : Modeled BCF values range from 1.5 to 15.9 L/kg, which supports the low potential for bioaccumulation. canada.ca
Bioaccumulation Factor (BAF) : A modeled BAF value of 1.8 L/kg further indicates that this compound is not likely to bioaccumulate in the environment. canada.ca
GESAMP Hazard Profile : The Group of Experts on the Scientific Aspects of Marine Environmental Protection (GESAMP) assigns a bioaccumulation hazard rating of 0 (zero) to this compound. noaa.gov
The principal hydrolysis products of this compound—monoethyl sulfate, ethanol, and sulfuric acid—are also expected to have a low potential to bioaccumulate. nih.govcanada.ca
| Parameter | Value | Method | Indication | Source(s) |
| Log K_ow | 1.14 | Experimental | Low Bioaccumulation Potential | nih.govcanada.ca |
| BCF | 1.5 - 15.9 L/kg | Modeled | Low Bioaccumulation Potential | canada.ca |
| BAF | 1.8 L/kg | Modeled | Low Bioaccumulation Potential | canada.ca |
| GESAMP Rating | 0 (Zero) | Hazard Assessment | Low Bioaccumulation Potential | noaa.gov |
This compound is recognized as being harmful to aquatic organisms, even at very low concentrations. nih.govnj.gov However, comprehensive experimental ecotoxicity data are limited, partly because the substance reacts with water, making standardized testing challenging. canada.cafishersci.com
Available aquatic toxicity data includes:
A 96-hour median tolerance limit (TLm) in the range of 10-100 ppm. noaa.gov
A 96-hour lethal concentration (LC50) for the fathead minnow (Pimephales promelas) of 95 mg/L. fishersci.com
Given the scarcity of experimental data, model-based approaches such as Quantitative Structure-Activity Relationship (QSAR) models are utilized to estimate the ecotoxicological properties of this compound and other chemicals. canada.carsc.orgnih.gov QSARs are computational tools that predict the biological activity (including toxicity) of chemicals based on their molecular structure. nih.govecetoc.org These models are crucial for prioritizing chemicals for further testing and for conducting risk assessments when experimental data are unavailable. rsc.orgnih.gov The estimation of the bioaccumulation properties of this compound has relied primarily on such QSAR models. canada.ca
| Organism | Test Duration | Endpoint | Value | Source(s) |
| Aquatic Life | 96 hours | TLm | 10-100 ppm | noaa.gov |
| Fathead Minnow (Pimephales promelas) | 96 hours | LC50 | 95 mg/L | fishersci.com |
Analytical Chemistry and Monitoring of Diethyl Sulfate
Methods for Detection and Quantification in Environmental and Occupational Settings
The accurate detection and quantification of diethyl sulfate (B86663) in environmental and occupational matrices necessitate robust analytical methodologies. These methods primarily leverage chromatographic separation coupled with highly sensitive detection systems.
Gas Chromatography (GC) Techniques
Gas chromatography (GC) is a primary technique for the determination of diethyl sulfate in air samples collected from environmental and occupational settings. These methods typically involve an initial sample collection onto an adsorbent material, followed by desorption and subsequent GC analysis.
One established GC method involves the adsorption of this compound onto silica (B1680970) gel. The adsorbed DES is then desorbed using acetone (B3395972) and analyzed via gas chromatography, commonly employing a flame photometric detector (FPD) due to its sulfur specificity. This technique has demonstrated the capability to detect this compound at concentrations as low as 0.1 ppm (0.6 mg/m³) based on a 20 L air sample. iarc.frnih.govtandfonline.comnih.gov The integration of a solvent venting valve can facilitate the injection of larger sample volumes, thereby enhancing method sensitivity without detector overload. nih.govtandfonline.com
Another widely adopted GC approach for workplace air monitoring involves the use of porous polymer adsorbents, such as Tenax TA. iarc.frnih.govresearchgate.netbgrci.de Following sample collection, the adsorbed this compound is released through thermal desorption and subsequently quantified by gas chromatography. Detection can be achieved using either flame ionization detection (FID) or flame photometric detection (FPD). iarc.frnih.gov Reported minimal detectable quantities for this method are 0.1 ng with FID and approximately 1 ng with FPD. iarc.frnih.gov An optimized GC method for workplace air, utilizing an Agilent Technologies chromatograph with a mass selective detector (GC-MS) and an Rtx-5MS capillary column, has identified Porapak Q as an effective sorbent. researchgate.netebi.ac.uknih.gov Desorption in this specific method is performed using a dichloromethane/methanol mixture (95:5, v/v). researchgate.netebi.ac.uknih.govatamankimya.com This GC-MS method offers selective determination of this compound even in the presence of potential interferences such as dimethyl sulfate, ethanol (B145695), dichloromethane, triethylamine, 2-(diethylamino)ethanol, and triethylenetetramine. researchgate.netebi.ac.uknih.govatamankimya.com
High-Performance Liquid Chromatography (HPLC) for Trace Level Quantification
High-Performance Liquid Chromatography (HPLC) is an effective technique for the quantification of this compound, particularly for trace-level analysis, often incorporating pre-column derivatization to improve detection limits.
A recently developed and highly sensitive HPLC method focuses on quantifying trace levels of this compound as a genotoxic impurity in active pharmaceutical ingredients (APIs). This method employs pre-column derivatization with sodium phenoxide to enhance detectability. researchgate.netrsc.orgnih.govrsc.org Chromatographic separation is achieved on a Shim-pack C18 column using a gradient elution mobile phase composed of 0.01 M sodium dihydrogen orthophosphate in water and acetonitrile. researchgate.netrsc.orgnih.govrsc.org Detection is typically performed at a wavelength of 218 nm. researchgate.netrsc.orgnih.govrsc.org This methodology has demonstrated its suitability for the quantification of DES at very low concentrations. researchgate.netrsc.orgnih.govrsc.org
While primarily described for dimethyl sulfate, an ion chromatography (IC) method has also been developed for the simultaneous determination of both dimethyl sulfate and this compound. researchgate.net This method utilizes an Allsep™ anion column with a 4.0 mM aqueous phthalic acid mobile phase, and analytes are monitored using a conductometric detector. researchgate.net This illustrates the potential applicability of IC for this compound analysis in matrices where ionic species are relevant.
Sorbent-Based Air Sampling Methods
Sorbent-based air sampling is a foundational component for many analytical methods used to monitor this compound in air. This technique involves drawing a measured volume of air through a tube packed with an appropriate adsorbent material to capture airborne this compound.
Commonly utilized sorbents for this compound include silica gel, porous polymers like Tenax TA, and Porapak Q. iarc.frnih.govtandfonline.comnih.govresearchgate.netbgrci.deebi.ac.uknih.govatamankimya.comcdc.gov Silica gel has been used for adsorption, followed by solvent desorption with acetone. iarc.frnih.govtandfonline.comnih.gov Tenax TA is frequently integrated into thermal desorption GC-MS methods, where the adsorbed DES is released by heating the sorbent tube. iarc.frnih.govbgrci.de Porapak Q has been identified as an effective sorbent, particularly when coupled with desorption using a dichloromethane/methanol mixture for subsequent GC-MS analysis. researchgate.netebi.ac.uknih.govatamankimya.com
Method Validation and Performance Characteristics
Method validation is an essential process to confirm that an analytical method is fit for its intended purpose, providing documented evidence of its consistency and the reliability of its results. rjptonline.org For this compound analysis, validation parameters typically encompass sensitivity, linearity, detection limits, specificity, and interference considerations, often following established guidelines such as those from the International Council for Harmonisation (ICH). researchgate.netrsc.orgnih.govrsc.orgresearchgate.netrjptonline.org
Sensitivity, Linearity, and Detection Limits
Sensitivity refers to the method's ability to detect and quantify small amounts of the analyte. Linearity assesses the proportional relationship between the analytical response and the analyte concentration across a defined working range. Detection Limits (LOD) and Quantification Limits (LOQ) represent the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.
For GC methods, minimum detectable concentrations of this compound in air have been reported as 0.1 ppm (0.6 mg/m³) when using silica gel adsorption and flame photometric detection with a 20 L air sample. iarc.frnih.govtandfonline.comnih.gov For methods employing Tenax TA and thermal desorption, minimal detectable quantities were 0.1 ng with flame ionization detection and approximately 1 ng with flame photometric detection. iarc.frnih.gov An optimized GC-MS method using Porapak Q demonstrated excellent linearity (correlation coefficient, r = 0.999) over a working range equivalent to air concentrations of 0.0075-0.15 mg/m³ for a 36 L air sample. researchgate.netebi.ac.uknih.govatamankimya.com
In HPLC methods, particularly those involving pre-column derivatization, high sensitivity is achieved for trace-level quantification. A recent HPLC method for this compound in pharmaceutical substances reported a Limit of Detection (LOD) of 4 ppm and a Limit of Quantification (LOQ) of 12 ppm. researchgate.netrsc.orgnih.govrsc.org Another ion chromatography method, applicable to this compound, established an LOD of 1.47 µg/mL and an LOQ of 4.46 µg/mL. researchgate.net Linearity is typically assessed by preparing solutions of known concentrations and observing the correlation between the analytical response and concentration. researchgate.netrjptonline.orginnovareacademics.in For example, a headspace GC method for dimethyl sulfate (which shares analytical principles with this compound) showed linearity with a correlation coefficient of 0.999 over a concentration range of 0.5 µg/mL to 3.0 µg/mL. innovareacademics.ininnovareacademics.in
The following table summarizes some reported detection and quantification limits for this compound and related analytical methods:
| Method Type | Detection/Quantification Parameter | Value | Sample Type | Reference |
|---|---|---|---|---|
| GC (FPD) | Minimum Detectable Concentration | 0.1 ppm (0.6 mg/m³) | Air (20 L) | iarc.frnih.govtandfonline.comnih.gov |
| GC (FID) | Minimal Detectable Quantity | 0.1 ng | Adsorbed Sample | iarc.frnih.gov |
| GC (FPD) | Minimal Detectable Quantity | ~1 ng | Adsorbed Sample | iarc.frnih.gov |
| GC-MS (Porapak Q) | Linear Working Range (Air) | 0.0075-0.15 mg/m³ (36 L sample) | Air | researchgate.netebi.ac.uknih.govatamankimya.com |
| HPLC (Derivatization) | LOD | 4 ppm | Pharmaceutical API | researchgate.netrsc.orgnih.govrsc.org |
| HPLC (Derivatization) | LOQ | 12 ppm | Pharmaceutical API | researchgate.netrsc.orgnih.govrsc.org |
| Ion Chromatography | LOD | 1.47 µg/mL | Drug Substance | researchgate.net |
| Ion Chromatography | LOQ | 4.46 µg/mL | Drug Substance | researchgate.net |
Occupational Exposure Monitoring and Assessment Methodologies
Monitoring occupational exposure to this compound largely relies on air sampling followed by chromatographic analysis. Several analytical methods have been developed for the determination of this compound in workplace air. Common approaches involve the adsorption of air samples onto solid sorbents, followed by desorption and subsequent analysis using gas chromatography (GC) nih.goviarc.frbgrci.deresearchgate.netnih.govoup.comanalytice.com.
Sampling and Analytical Techniques:
Adsorption: Samples are typically adsorbed onto materials such as silica gel, Tenax TA, or other porous polymers like Porapak Q or P nih.goviarc.frbgrci.deresearchgate.netnih.govoup.comanalytice.com.
Desorption: Depending on the sorbent, desorption can be achieved using solvents like acetone or toluene, or through thermal desorption nih.goviarc.frbgrci.deresearchgate.netnih.govoup.com.
Detection: Gas chromatography is the primary analytical technique, coupled with various detectors including:
Flame Photometric Detector (FPD), often used in sulfur mode nih.goviarc.frresearchgate.netnih.govosha.govosha.gov.
Flame Ionization Detection (FID) nih.goviarc.fr.
Mass Selective Detection (MSD) or Gas Chromatography-Mass Spectrometry (GC/MS) bgrci.deresearchgate.netoup.comanalytice.com.
Quantification Limits of Analytical Methods: Research has established various detection and quantification limits for these methods, demonstrating their sensitivity for trace analysis in air.
| Method Components | Detection/Quantification Limit | Air Sample Volume | Reference |
| Silica gel adsorption, Acetone desorption, GC-FPD | 0.1 ppm (0.6 mg/m³) | 20 L | nih.goviarc.frresearchgate.netnih.gov |
| Tenax TA adsorption, Thermal desorption, GC-FID | 0.1 ng | Not specified | nih.goviarc.fr |
| Tenax TA adsorption, Thermal desorption, GC-FPD | ~1 ng | Not specified | nih.goviarc.fr |
| Tenax adsorption, Thermal desorption, GC/MS | Absolute: 78 ng; Relative: 3 µg/m³ | 25 L | bgrci.de |
| Tenax-TA adsorption, Toluene desorption, GC-MSD | Absolute: 0.4 ng; Relative: 0.01 mg/m³ | 20 L | bgrci.de |
| Porapak Q adsorption, Dichloromethane/Methanol desorption, GC-MSD | 0.0075-0.15 mg/m³ (linear range) | 36 L | researchgate.net |
| Porapak-Q (or P) adsorption, GC-MS | 0.25 µg/Media | Not specified | analytice.com |
Some of these methods, particularly those involving thermal desorption and GC/MS, are capable of determining mean concentrations of this compound in workplace air from both personal and stationary sampling bgrci.de. It is important to note that some methods have been categorized as having "limited suitability" (E3) bgrci.de.
Challenges in Measuring Personal Exposure
Despite the availability of analytical methods, direct and accurate measurement of personal occupational exposure to this compound presents significant challenges. Historically, there has been a notable lack of comprehensive data on occupational exposure levels to this compound nih.goviarc.frinchem.orgiarc.fr. For instance, no specific measurements of this compound exposure were available for industrial processes investigated in various epidemiological studies, making it difficult to definitively attribute health outcomes solely to this compound nih.govinchem.org. The U.S. Environmental Protection Agency (EPA) also noted a lack of information regarding the measurement of personal exposure to this compound epa.gov.
Several factors contribute to these measurement difficulties:
Lack of Direct Monitoring Data: Epidemiological studies often rely on estimated or inferred exposures rather than direct, measured personal exposure data, complicating the assessment of this compound's specific contribution to health risks nih.govinchem.org.
Exposure Pathways: this compound is readily absorbed through the skin, presenting a dermal exposure pathway that is often more challenging to monitor and quantify than inhalation exposure aarti-industries.comnj.govparchem.com.
Physical and Chemical Properties: this compound hydrolyzes slowly in water at ambient temperatures, which could influence its stability during sampling and in the environment nih.goviarc.fr.
Absence of Established Limits: In some jurisdictions, specific occupational exposure limits for this compound have not been formally established, which can hinder standardized monitoring and assessment efforts nj.gov.
Historical Data Analysis and Inference of Exposure
In the absence of extensive direct measurement data, historical exposure to this compound has often been inferred through indirect means, particularly in industries where it is used as an intermediate. For example, in ethanol manufacturing plants, exposure to this compound has been inferred from its presence at concentrations of approximately 30% in acid extracts nih.goviarc.friarc.fr.
Historical records and interviews with unit supervisors in a U.S. ethanol production plant revealed frequent opportunities for worker exposure to this compound nih.goviarc.friarc.fr. This was attributed to the necessity of frequently opening equipment to clean sticky deposits in absorbers and extract soakers, as well as almost continuous leakage from extract pump seals nih.goviarc.friarc.fr. While the maximal vapor concentration over a spill was calculated to be as high as 2000 ppm (12,620 mg/m³), actual worker exposure levels from such incidents were likely much lower due to dilution in the ambient air nih.goviarc.friarc.fr.
Epidemiological studies have sometimes suggested an association between estimated exposure to this compound and health risks, such as brain tumors in workers at a U.S. petrochemical plant nih.govinchem.org. However, the absence of direct exposure measurements in these historical industrial processes makes it challenging to precisely assess the unique contribution of this compound to the observed health outcomes, especially considering potential co-exposure to other hazardous substances like strong inorganic acid mists nih.govinchem.org. The analysis of historical data, while valuable for identifying potential exposure scenarios, underscores the ongoing need for more precise and direct measurement methodologies to accurately characterize occupational exposure to this compound.
Occupational Health and Epidemiological Research
Epidemiological Studies and Cancer Risks in Exposed Populations
Epidemiological data regarding the carcinogenicity of diethyl sulfate (B86663) in humans are considered inadequate or limited for a conclusive determination nih.govcanada.cainchem.orgnih.govepa.govchemwatch.net. However, the International Agency for Research on Cancer (IARC) has classified diethyl sulfate as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans," primarily based on sufficient evidence from experimental animal studies canada.cainchem.orgnih.govepa.govchemwatch.net.
Association with Laryngeal Cancer in Industrial Workers
Several studies have investigated the association between occupational exposure to this compound and the risk of laryngeal cancer. A historical cohort study involving workers in US ethanol (B145695) and isopropanol (B130326) production units revealed an increased risk for laryngeal cancer nih.govinchem.orgnih.govepa.govchemwatch.netiarc.fr. An initial cohort study of 355 workers reported a significant excess of laryngeal cancer, with 4 deaths attributed to the disease nih.gov. This excess remained statistically significant even after the cohort was expanded to include 740 workers, accounting for 7 deaths nih.gov.
A cohort study at two US plants producing ethanol and isopropanol also suggested an increased risk for cancers of the larynx, buccal cavity, and pharynx in strong-acid workers nih.govinchem.org. Specifically, a significantly increased standardized mortality ratio (SMR) for laryngeal cancer was observed, with an SMR of 5.0 (95% CI, 1.4–12.9) based on four cases, which adjusted to 3.2 (95% CI, 1.3–6.6) when additional worker groups were included iarc.fr.
This compound is an obligatory intermediate in the strong-acid process for the production of synthetic ethanol, a process where workers were frequently exposed to high concentrations of the compound nih.govinchem.orgnih.goviarc.frresearchgate.net.
Table 1: Summary of Laryngeal Cancer Risk in Ethanol/Isopropanol Production Workers
| Study Type | Cohort Size (Initial) | Cohort Size (Expanded) | Outcome | SMR (95% CI) |
| Historical Cohort Study nih.gov | 355 workers | 740 workers | Laryngeal Cancer Deaths | Initial: 4 deaths; Expanded: 7 deaths |
| Cohort Study iarc.fr | N/A | N/A | Laryngeal Cancer | 5.0 (1.4–12.9) (4 cases); 3.2 (1.3–6.6) (7 cases) |
Suggested Association with Brain Tumors
An association between estimated exposure to this compound and the risk of brain tumors was suggested in a study of workers at a US petrochemical plant nih.govinchem.orgnih.goviarc.friarc.fr. A nested case-control study of 17 benign brain tumors (gliomas) among these workers indicated an association with estimated this compound exposure, yielding an odds ratio (OR) of 2.10 (90% CI, 0.57–7.73) nih.govnih.goviarc.fr. However, a parallel study involving 21 cases (including the 17 from the aforementioned study) but utilizing a different set of controls did not show a clear increase in risk nih.goviarc.fr. Another study similarly reported no significant association between occupational exposures to this compound and cases of brain tumors canada.ca.
Table 2: Suggested Association with Brain Tumors
| Study Type | Number of Cases (Glioma) | Odds Ratio (90% CI) | Finding |
| Nested Case-Control Study nih.govnih.goviarc.fr | 17 | 2.10 (0.57–7.73) | Suggested association with estimated this compound exposure |
| Overlapping Study nih.goviarc.fr | 21 (including 17 from above) | Not specified | No clear increase in risk with different controls |
| Case-Control Study canada.ca | Not specified | Not significant | No significant association |
Confounding Factors: Exposure to Strong Inorganic Acids
A significant confounding factor in epidemiological studies evaluating this compound's carcinogenicity is the co-exposure to mists and vapors from strong inorganic acids, particularly sulfuric acid nih.govinchem.orgnih.goviarc.friarc.fratamankimya.comnj.govnih.gov. In some instances, the increased risk for laryngeal cancer was found to be directly related to sulfuric acid exposure, with this risk persisting even after excluding workers from the ethanol and isopropanol units where this compound was also present nih.govinchem.orgnih.goviarc.fr. Strong inorganic acid mists themselves have been associated with an elevated risk for laryngeal and other respiratory-tract cancers nih.gov. This overlap makes it challenging to isolate the specific contribution of this compound to observed cancer risks.
Limitations of Epidemiological Data (e.g., exposure measurement, study design)
A primary limitation in assessing the human carcinogenicity of this compound through epidemiological studies is the scarcity of empirical exposure data or direct measurements of this compound levels in the industrial processes investigated nih.govcanada.cainchem.orgnih.govepa.goviarc.friarc.fratamankimya.com. This lack of precise exposure data makes it difficult to accurately determine the specific contribution of this compound to the observed increased cancer risks nih.govinchem.orgnih.goviarc.friarc.fratamankimya.com. Additionally, the potential for co-exposure to other carcinogenic substances further complicates the interpretation of epidemiological findings canada.ca. Some studies also faced limitations in their statistical power to detect significant effects iarc.fr.
Occupational Exposure Scenarios and Controls
Occupational exposure to this compound primarily occurs during its production and various industrial applications.
Exposure during Production and Industrial Use
This compound is synthesized from ethylene (B1197577) and sulfuric acid nih.govinchem.orgiarc.fr. A major industrial process involving this compound is the indirect hydration (strong acid) method for producing synthetic ethanol from ethylene, where it serves as an obligatory intermediate nih.govinchem.orgnih.goviarc.friarc.fr.
Its principal uses include acting as an ethylating agent in organic synthesis, an intermediate in dye and pigment manufacturing, a finishing agent in textile production, and a dye-set agent in carbonless paper nih.govinchem.orgiarc.fr. Smaller-scale applications are found in agricultural chemicals, household products, and the pharmaceutical and cosmetic industries, as well as a laboratory reagent nih.goviarc.fr.
The most probable routes of occupational exposure to this compound are dermal contact and inhalation during its production or use epa.govchemwatch.net. Exposure can also occur during specific tasks, such as the opening of reaction vessels nih.gov. In the USA, the National Institute for Occupational Safety and Health (NIOSH) estimated that approximately 2,260 workers were potentially exposed to this compound between 1981 and 1983, particularly in textile mills and the lumber and wood industries nih.goviarc.fr. Despite this, specific data on occupational exposure levels of this compound have generally been unavailable to working groups, and information regarding the measurement of personal exposure remains limited nih.govinchem.orgepa.goviarc.friarc.fr.
General occupational hygiene practices for handling this compound include avoiding all personal contact, wearing appropriate protective clothing, ensuring work is conducted in a well-ventilated area, and preventing the accumulation of the substance in hollows and sumps sdfine.com. Contaminated work clothes should be laundered separately to prevent further exposure sdfine.com.
Fugitive Emissions and Leaks
Fugitive emissions and leaks represent a potential source of environmental and occupational exposure to this compound. Individuals may encounter this compound in the ambient environment through such emissions epa.gov. These releases can occur during the handling, transport, or storage of the compound, leading to atmospheric dispersion canada.ca. In 1989, estimated total air emissions of this compound in the USA amounted to approximately 4 tonnes from 28 locations, with land releases estimated at 114 kg nih.gov.
While this compound is predominantly handled within closed systems, any releases are typically expected to be minimal and undergo rapid hydrolysis canada.ca. However, equipment components such as valves, pumps, compressors, pressure relief devices, and connectors are known sources of fugitive volatile organic compound (VOC) emissions epa.gov. In industrial settings, particularly in the pharmaceutical industry, flanges, connectors, and valves are significant contributors to VOC leakage, frequently due to failures in seals or gaskets resulting from normal wear or inadequate maintenance mdpi.com. The maximal vapor concentration over a this compound spill has been calculated at 2000 ppm (12,620 mg/m³), though actual worker exposures are likely considerably lower due to dilution from ventilation and air movement nih.govnih.gov.
Closed System Operations and Release Mitigation
To minimize exposure and environmental release, this compound operations are predominantly conducted within closed systems. Within regulated areas, the compound should be stored in sealed containers or fully enclosed systems, including piping, with all sample ports or openings securely closed when the carcinogen is present scbt.com. The use of open-vessel systems for handling this compound is prohibited scbt.com.
Many closed systems are designed to operate under negative pressure, a measure intended to prevent the outward leakage of this compound epa.gov. Despite the implementation of closed systems, potential for exposure remains during specific activities such as maintenance, filling, unloading, accidental spillage, or other unplanned releases epa.govaarti-industries.com. The inherent design of manufacturing processes, which involve enclosed controlled environments and well-sealed transport containers, generally keeps the probability of worker exposure low aarti-industries.com.
Effective release mitigation strategies include implementing all necessary technical measures to prevent or minimize product release in the workplace aarti-industries.com. This involves limiting the quantities of this compound handled to the minimum required and restricting the number of workers exposed aarti-industries.com. Continuous local exhaust ventilation or general room ventilation should be provided to ensure air movement from general work areas towards the operation, with exhaust air decontaminated before discharge to non-regulated areas or the external environment scbt.com. Regular inspection and maintenance of equipment and machinery are critical for preventing leaks and ensuring system integrity aarti-industries.com. Furthermore, emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure points aarti-industries.com. Environmental protection measures dictate that this compound must not be released into water without prior treatment, and care should be taken to prevent releases into sewage, drainage systems, and other water bodies aarti-industries.com. In the event of a spill, prompt collection of the spilled material is essential aarti-industries.com.
Future Research Directions and Emerging Areas
Development of Safer Alkylating Agents and Alternatives
The inherent toxicity, mutagenicity, and carcinogenicity of diethyl sulfate (B86663) necessitate the development and adoption of safer alternatives. canada.canj.govatamanchemicals.com Current research efforts are directed towards identifying and synthesizing less hazardous ethylating agents that can achieve similar chemical transformations without posing significant health risks. This involves exploring compounds with reduced reactivity towards biological macromolecules or those that yield less toxic byproducts. For instance, in the context of methylation, alternatives to highly toxic agents like dimethyl sulfate (a related compound) include methyl iodide, dimethyl carbonate, methyl triflate, and trimethyl phosphate. atamanchemicals.comarkat-usa.orgsciencemadness.org However, these alternatives often come with their own challenges, such as higher cost, lower reactivity requiring harsher reaction conditions, or different toxicological profiles that still need thorough evaluation. atamanchemicals.comarkat-usa.org The overarching goal is to balance chemical efficiency with a minimized hazard profile, recognizing that the toxicity of alkylating agents is often correlated with their efficiency as alkyl transfer reagents. atamanchemicals.com Future research will focus on innovative synthetic routes and catalyst development to enable the use of inherently safer chemicals for ethylation processes, thereby reducing occupational and environmental exposure risks associated with diethyl sulfate.
Advanced Toxicological Modeling and Risk Assessment
Traditional animal-based toxicity testing methods have limitations in fully predicting human health risks, driving a paradigm shift towards advanced toxicological modeling and risk assessment approaches for compounds like this compound. researchgate.netbohrium.com A key direction involves the increased utilization of human-based in vitro models and in silico (computational) methodologies. researchgate.netbohrium.com The vision for future toxicity testing includes the application of in vitro assays to investigate "toxicity pathways"—normal cellular signaling pathways that, when perturbed by chemical exposures, can lead to adverse effects. plos.orgnih.gov Computational systems biology pathway (CSBP) models are being developed to extrapolate in vitro findings to lower concentrations and predict potential in vivo responses, thereby improving risk estimation. plos.orgnih.gov
Furthermore, the integration of "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, with computational models is crucial for refining toxicity predictions and identifying critical biomarkers of exposure and effect. frontiersin.org Quantitative in vitro to in vivo extrapolation (QIVIVE) is an emerging area that aims to bridge the gap between in vitro experimental data and in vivo human exposures, informing both study design and interpretation, particularly for inhaled toxicants. altex.orgtandfonline.com These advanced computational and in vitro approaches are expected to accelerate the screening and prioritization of chemicals for further toxicological evaluation, ultimately reducing the reliance on animal testing and enabling more efficient and accurate chemical risk assessment. frontiersin.org
Comprehensive Mechanistic Studies on Carcinogenesis and Mutagenesis
This compound is a strong DNA alkylating agent that consistently demonstrates genotoxic effects in various in vivo and in vitro assays, including inducing mutations and chromosomal aberrations. canada.caiarc.frnih.gov Despite its established carcinogenicity in experimental animals, the precise mode of tumor induction has not been fully elucidated. canada.ca Future research must delve deeper into the molecular mechanisms underlying this compound's carcinogenic and mutagenic actions.
A primary focus is on understanding DNA adduct formation. This compound ethylates DNA by reacting with nucleophilic sites, notably the N7, N3, and O6 positions of guanine (B1146940) and adenine. canada.canih.govacs.org Specifically, alkylation at the O6-position of guanine is considered particularly significant for mutagenesis due to its potential to cause direct mispairing during DNA replication. nih.gov Comprehensive studies are needed to characterize the full spectrum of DNA adducts formed, their persistence, and their repair pathways. mhmedical.comresearchgate.net Research should also investigate the efficiency and fidelity of DNA repair mechanisms in mitigating this compound-induced DNA damage, as deficiencies in these pathways can significantly influence an individual's susceptibility to its genotoxic effects.
Beyond direct DNA damage, emerging research suggests that this compound may also induce epigenetic disruptions, affecting gene expression patterns without altering the underlying DNA sequence. iarc.fr Chemical mutagens, including this compound, can lead to alterations in DNA methylation and histone modifications, which can result in epigenetic silencing or activation of genes. mdpi.comoup.com Further studies are essential to understand how these epigenetic changes contribute to the long-term health effects, including carcinogenesis and developmental abnormalities, observed following exposure to this compound.
Environmental Remediation and Degradation Technologies
This compound can be released into the environment during its production and industrial applications. nih.gov While it hydrolyzes slowly in water at ambient temperatures, its reaction accelerates significantly with hot water or in the presence of aqueous alkali. nih.govnih.gov This characteristic highlights the need for effective environmental remediation and degradation technologies to neutralize or remove this compound from contaminated sites and waste streams.
Existing research has explored several chemical degradation methods for this compound. Studies have shown that it can be effectively degraded by strong nucleophiles and bases such as sodium thiosulfate, sodium carbonate, sodium hydroxide, and ammonia (B1221849). epa.gov For instance, this compound was found to be 100% degraded after 8 minutes of reaction with sodium thiosulfate, while reactions with sodium carbonate, sodium hydroxide, and ammonia resulted in 51.2% to 65.7% degradation within the same timeframe. epa.gov
Future research should focus on optimizing these degradation methods for larger-scale environmental applications, considering factors such as reaction kinetics, byproduct formation, and cost-effectiveness. Investigation into novel degradation technologies, including advanced oxidation processes, biological remediation, or photocatalytic degradation, could offer more sustainable and efficient solutions. Furthermore, understanding the full spectrum of decomposition products and ensuring their non-toxicity is paramount for developing truly safe remediation strategies. It is also important to consider that this compound can decompose at elevated temperatures to yield highly toxic substances like sulfur oxides, ethyl ether, and ethylene (B1197577), which poses additional challenges for safe handling and disposal. nj.govnih.gov
In-depth Human Health Studies and Biomarker Development
Current human health data on this compound are limited, with epidemiological studies often inadequate to definitively assess its specific contribution to cancer risk, partly due to co-exposure to other industrial chemicals like sulfuric acid mists. epa.goviarc.frnj.govnih.gov Therefore, a critical area for future research involves conducting more in-depth human health studies to comprehensively understand the long-term impacts of this compound exposure.
A significant aspect of these studies will be the development and validation of sensitive and specific biomarkers. Biomarkers are invaluable tools for assessing exposure, identifying early biological responses to chemicals, and predicting disease risk. agriscigroup.uscdc.govugr.esresearchgate.net Research should prioritize:
Biomarkers of Exposure: These include the measurement of this compound or its metabolites in biological fluids, or the detection of DNA or protein adducts (e.g., with hemoglobin). acs.orgcdc.govugr.esresearchgate.net Such biomarkers provide an integrative measure of internal dose, accounting for individual variations in absorption, distribution, metabolism, and elimination. researchgate.net
Biomarkers of Effect: These measure biological changes within the body that result from exposure, potentially serving as early indicators of adverse health outcomes before overt disease manifests. cdc.govugr.esresearchgate.net
Genomic and Epigenetic Biomarkers: Advances in "omics" technologies allow for the identification of changes in gene expression, DNA methylation, and other epigenetic modifications in response to chemical exposure. mdpi.comoup.comagriscigroup.us These biomarkers can provide insights into the cellular responses at the genetic level and help identify individuals with increased susceptibility to this compound's effects. agriscigroup.us
Developing robust analytical methodologies for precise biomarker measurement and establishing clear correlations between biomarker levels and health outcomes are crucial steps. agriscigroup.us Ultimately, the goal is to utilize these biomarkers for improved risk prediction, early detection of health effects, and personalized monitoring strategies to protect human populations from the harmful effects of this compound.
Q & A
Q. What are the optimal laboratory protocols for synthesizing and handling diethyl sulfate to minimize health risks?
this compound is a potent alkylating agent with significant health hazards, including carcinogenicity (Group 2A, IARC) . To mitigate risks:
- Use closed-system reactors during synthesis to avoid inhalation or dermal exposure.
- Employ neutralization protocols (e.g., cold water hydrolysis followed by sodium bicarbonate treatment) to safely degrade residual this compound .
- Prioritize personal protective equipment (PPE) , including nitrile gloves, chemical-resistant aprons, and fume hoods, as it hydrolyzes slowly in cold water but rapidly in warm conditions .
Q. How can researchers accurately quantify this compound decomposition products in experimental settings?
this compound decomposes into ethyl hydrogen sulfate and ethanol under heat or aqueous conditions . Methodological approaches include:
- Gas chromatography-mass spectrometry (GC-MS) for volatile decomposition products.
- Ion chromatography to detect sulfate ions generated during hydrolysis.
- Calibrate instruments using synthetic standards to account for matrix effects in complex reaction mixtures .
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Solubility : Immiscible in water but soluble in polar organic solvents (e.g., ethanol, ether), influencing solvent selection for reactions .
- Reactivity : Reacts with hydroxyl radicals in the atmosphere, necessitating inert storage conditions (e.g., nitrogen-purged containers) .
- Stability : Decomposes at temperatures >100°C; monitor reaction temperatures to avoid unintended byproducts .
Advanced Research Questions
Q. How can conflicting epidemiological and animal data on this compound carcinogenicity be reconciled?
Human studies lack direct exposure measurements, while animal data show clear carcinogenicity (e.g., nasal tumors in rodents) . To address contradictions:
- Design controlled exposure studies using biomarkers (e.g., DNA adducts like O⁶-ethylguanine) to link dose-response relationships in human cell lines .
- Apply computational toxicology models (e.g., QSAR) to predict organ-specific carcinogenic potential based on alkylation patterns .
- Conduct systematic reviews to assess confounding factors in epidemiological studies, such as co-exposure to sulfuric acid mists .
Q. What methodologies best differentiate genotoxic vs. non-genotoxic carcinogenic mechanisms of this compound?
- In vitro assays : Use Ames tests with S. typhimurium strains (TA1535) to detect base-pair mutations and comet assays for DNA strand breaks .
- In vivo models : Compare tumor incidence in wild-type vs. DNA repair-deficient mice to isolate genotoxicity-driven carcinogenesis .
- Omics integration : Combine transcriptomic data (e.g., p53 activation) with epigenetic profiling (methylation patterns) to identify non-genotoxic pathways .
Q. How can researchers model environmental fate and transport of this compound for risk assessment?
- Atmospheric modeling : Use OH radical reaction rate constants (k~2.5×10⁻¹¹ cm³/molecule·s) to estimate atmospheric lifetime (<1 day) .
- Aquatic toxicity studies : Measure LC50 in Daphnia magna to assess acute aquatic hazards, noting hydrolysis products (e.g., ethanol) may confound results .
- Soil adsorption experiments : Apply Freundlich isotherms to quantify this compound binding to organic matter, critical for groundwater contamination risk .
Q. What analytical techniques are most effective for detecting trace this compound in complex biological matrices?
- Derivatization-GC/MS : Convert this compound to volatile derivatives (e.g., ethyl esters) for enhanced detection limits (sub-ppb) .
- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) to separate polar degradation products in serum or tissue samples .
- Validate methods using isotope dilution (e.g., deuterated this compound) to correct for matrix interference .
Q. How should researchers design studies to resolve discrepancies in regulatory classifications of this compound?
- Meta-analysis : Pool data from IARC, EPA, and ECHA evaluations to identify gaps (e.g., inadequate human exposure data ).
- Dose-response modeling : Use benchmark dose (BMD) approaches to refine cancer potency estimates for risk assessment .
- Stakeholder collaboration : Engage toxicologists, chemists, and regulators to harmonize classification criteria across agencies .
Methodological Considerations for Interdisciplinary Research
Q. How can toxicology and synthetic chemistry workflows be integrated to study this compound’s dual role as a reagent and toxin?
- Develop green chemistry alternatives (e.g., ionic liquids) to replace this compound in alkylation reactions while maintaining efficiency .
- Implement real-time toxicity screening during synthesis optimization using microfluidic systems coupled with cytotoxicity assays .
Q. What statistical approaches are optimal for analyzing contradictory datasets in this compound research?
- Apply Bayesian meta-regression to quantify uncertainty in epidemiological vs. animal data .
- Use sensitivity analysis to identify critical variables (e.g., exposure duration, purity of test compounds) affecting study outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
